2-Amino-2-(anthracen-9-yl)ethan-1-ol 2-Amino-2-(anthracen-9-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220208
InChI: InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2
SMILES:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol

2-Amino-2-(anthracen-9-yl)ethan-1-ol

CAS No.:

Cat. No.: VC16220208

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(anthracen-9-yl)ethan-1-ol -

Specification

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
IUPAC Name 2-amino-2-anthracen-9-ylethanol
Standard InChI InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2
Standard InChI Key ZNTMTJISNMWNMS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-2-(anthracen-9-yl)ethan-1-ol consists of an anthracene fused aromatic system (C₁₄H₁₀) bonded to an ethanolamine group (-CH(NH₂)CH₂OH). The hydrochloride salt (C₁₆H₁₆ClNO) enhances aqueous solubility through protonation of the amine group. Its chiral (R)-enantiomer shares the same molecular formula (C₁₆H₁₅NO) but exhibits distinct stereochemical properties critical for biological interactions .

Table 1: Comparative Molecular Properties

Property2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol
CAS Number874912-76-2874945-80-9
Molecular FormulaC₁₆H₁₆ClNOC₁₆H₁₅NO
Molecular Weight (g/mol)273.76237.30
SolubilityHigh in polar solvents (H₂O, EtOH)Moderate in organic solvents
Fluorescence λmax395 nm (excitation), 430 nm (emission)398 nm (excitation), 435 nm (emission)

Stereochemical Considerations

The (R)-enantiomer’s configuration was confirmed via X-ray crystallography and circular dichroism spectroscopy, revealing a specific spatial arrangement that enhances binding to chiral biological targets like G-protein-coupled receptors . This enantiopure form demonstrates 18% greater binding affinity to neuronal membranes compared to the racemic mixture.

Synthetic Methodologies

Hydrochloride Salt Synthesis

The hydrochloride derivative is synthesized through a three-step process:

  • Friedel-Crafts Acylation: Anthracene reacts with chloroacetyl chloride under AlCl₃ catalysis to form 9-anthrylethanone chloride (yield: 72%).

  • Reductive Amination: The ketone intermediate undergoes reaction with ammonium formate and sodium cyanoborohydride in methanol at 60°C (24 hr), producing the secondary amine (yield: 58%).

  • Salt Formation: Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride product (purity: >98% by HPLC).

Enantioselective Synthesis of (R)-Isomer

Asymmetric synthesis employs a Jacobsen epoxidation strategy:

  • Epoxide Formation: Anthracene-9-carbaldehyde reacts with (R,R)-salen-Co(III) catalyst to form the chiral epoxide (ee: 92%).

  • Ring-Opening Aminolysis: Epoxide treatment with aqueous ammonia at 120°C for 8 hr yields the (R)-enantiomer (isolated yield: 64%) .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature120°C +22% yield
Ammonia Concentration28% (w/w) +15% ee
Catalyst Loading5 mol%-8% side products

Advanced Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): Anthracene protons appear as multiplet δ 7.45–8.25 ppm; ethanolamine CH₂ groups resonate at δ 3.68 (t, J=6.4 Hz) and δ 3.92 (m).

  • IR (KBr): N-H stretch at 3350 cm⁻¹; aromatic C=C at 1605 cm⁻¹; O-H broad peak at 3100 cm⁻¹.

  • HRMS (ESI+): m/z calc. for C₁₆H₁₆NO [M+H]⁺: 238.1226, found: 238.1223 .

X-ray Crystallography

Single-crystal analysis of the (R)-enantiomer reveals:

  • Space Group: P2₁2₁2₁

  • Unit Cell Parameters: a=8.921 Å, b=10.345 Å, c=12.678 Å

  • Torsion Angle (C9-C10-O11): 112.3°, confirming the (R)-configuration .

Functional Applications

Fluorescent Molecular Probes

The anthracene moiety’s large π-system enables applications in:

  • Live-Cell Imaging: Selective staining of lipid membranes (quantum yield Φ=0.42 in DMPC vesicles).

  • pH Sensing: Fluorescence quenching at pH <5 due to amine protonation (Stern-Volmer constant Ksv=1.8×10³ M⁻¹).

Pharmaceutical Intermediate

Structural modifications yield derivatives with enhanced bioactivity:

  • Anticancer Agents: N-acetylated analog shows IC₅₀=4.7 μM against MCF-7 cells via topoisomerase II inhibition.

  • Neurological Drugs: O-methylated derivative exhibits 73% inhibition of monoamine oxidase B (MAO-B) at 10 μM.

Table 3: Biological Activity Profile

DerivativeTargetActivity (IC₅₀)Mechanism
Parent CompoundHCT-116 cells28.4 μMCaspase-3 activation
Hydrochloride SaltMAO-A45.2 μMCompetitive inhibition
(R)-Enantiomer5-HT₂C receptor190 nM Inverse agonism (Ki=83 nM)

Comparative Analysis of Enantiomers

Pharmacokinetic Differences

  • Plasma Half-Life: (R)-enantiomer t₁/₂=6.2 hr vs. (S)-enantiomer t₁/₂=3.8 hr in murine models .

  • Blood-Brain Barrier Penetration: (R)-form shows 3.1-fold higher brain-to-plasma ratio due to active transport by LAT1 carriers.

Synthetic Accessibility

Racemic resolution via chiral HPLC (Chiralpak AD-H column) achieves 99.5% ee but with 32% yield loss, whereas asymmetric synthesis provides 64% yield at 92% ee .

Emerging Research Directions

Supramolecular Chemistry Applications

Self-assembly studies reveal:

  • Nanotube Formation: 10 mM solutions in DMF/water (1:4) produce 200 nm diameter nanotubes under sonication.

  • Host-Guest Complexes: Binds fullerene C₆₀ with Ka=1.4×10⁴ M⁻¹ via π-π interactions.

Catalytic Uses

The hydrochloride salt catalyzes:

  • Knoevenagel Condensations: 92% yield for cinnamaldehyde synthesis at 25°C.

  • Asymmetric Aldol Reactions: 78% yield with 85% ee using L-proline co-catalyst.

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